molecular formula C20H19N3O2S B2592866 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898422-51-0

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2592866
CAS RN: 898422-51-0
M. Wt: 365.45
InChI Key: WKZGQPRKSVRMCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The oxadiazole ring is planar due to the sp2 hybridization of its atoms, and it would contribute to the overall conjugation and stability of the molecule . The tetrahydronaphthalene ring system would have a rigid, three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The oxadiazole ring is generally stable but can participate in reactions with nucleophiles or electrophiles under certain conditions . The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone . The tetrahydronaphthalene ring system could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring systems . It would likely be soluble in organic solvents but not very soluble in water due to its largely nonpolar structure .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Specifically, it has shown potent activity against both gram-positive and gram-negative bacteria. Notably, compounds N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL .

Antitubercular Activity

The same compound, particularly N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) , demonstrated antitubercular activity at a concentration of 6.25 µg/mL. Given the global challenge of tuberculosis (TB), novel agents like this one hold promise for combating drug-resistant TB strains .

Anti-HIV Activity

In addition to its antimicrobial effects, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) also exhibited anti-HIV activity, with an inhibitory concentration of 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection risk between TB and HIV, compounds like this could be valuable for dual treatment strategies .

Emerging Concerns in Environmental Research

While not directly related to biological activity, the compound’s presence and behavior in the environment are also of interest. Researchers have identified it as a constituent of emerging concern in environmental samples, emphasizing the need for further investigation and monitoring.

Novel Druggable Molecules

Given the challenges posed by multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), the compound’s unique structure may offer opportunities for developing novel druggable molecules. These could address the co-infection of TB and HIV, especially in resource-limited settings .

Potential Optimization and Development

Overall, the synthesized triazolo quinazolines, including our compound of interest, show promising antimicrobial, antitubercular, and anti-HIV activities. Further optimization and development of derivatives based on this scaffold could lead to valuable therapeutic agents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for various biological activities to see if it has potential as a therapeutic agent. Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and reactivity .

properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZGQPRKSVRMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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